molecular formula C6H4BrClO2S B119516 4-Bromobenzenesulfonyl chloride CAS No. 98-58-8

4-Bromobenzenesulfonyl chloride

Cat. No.: B119516
CAS No.: 98-58-8
M. Wt: 255.52 g/mol
InChI Key: KMMHZIBWCXYAAH-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonyl chloride (CAS 98-58-8) is a sulfonyl chloride derivative with the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.52 g/mol . It is a white to cream crystalline solid with a melting point of 76°C and a boiling point of 102–104°C under reduced pressure (1 × 10⁻³ Torr) . The compound is widely used in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical applications (e.g., Mcl-1 inhibitors and trypanocidal agents) , activation of oligonucleotide synthesis , and derivatization of amines in analytical chemistry . Its structure features a bromine atom at the para position of the benzene ring, which influences its reactivity and physical properties compared to other sulfonyl chlorides.

Preparation Methods

Synthesis from 4-Bromobenzenesulfonic Acid and Thionyl Chloride

The most widely documented method involves reacting 4-bromobenzenesulfonic acid with thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by a chloride ion.

Reaction Conditions and Mechanism

  • Solvent Selection : Dichloromethane (DCM) or chloroform is typically used due to their inertness and ability to dissolve both reactants.

  • Stoichiometry : A molar ratio of 1:3 (sulfonic acid to SOCl₂) ensures complete conversion, with excess thionyl chloride acting as both reactant and dehydrating agent .

  • Temperature : Reflux conditions (40–60°C) are maintained for 4–6 hours to drive the reaction to completion.

The mechanism proceeds as follows:

\text{C}6\text{H}4\text{BrSO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{SO}2 + \text{HCl} $$
Gaseous byproducts (SO₂ and HCl) are evacuated to prevent back-reaction.

Yield Optimization

  • Catalyst Addition : Anhydrous zinc chloride (1–2 mol%) accelerates the reaction by polarizing the S=O bond, enhancing electrophilicity.
  • Workup : The crude product is washed with ice-cold water to remove residual acids, followed by recrystallization from petroleum ether to achieve >95% purity.

Halogenated Solvent-Based Sulfonylation with Chlorosulfonic Acid

Adapting methodologies from analogous chlorinated compounds, this compound can be synthesized via bromobenzene sulfonylation using chlorosulfonic acid (HSO₃Cl) in halogenated solvents.

Protocol Overview

  • Solvent System : 1,2-Dichloroethane or carbon tetrachloride is employed for its high boiling point and compatibility with HSO₃Cl.
  • Catalyst : Sodium chloride (10 wt%) enhances reactivity by stabilizing the sulfonium ion intermediate.
  • Temperature Gradient : The reaction is initiated at 0–5°C to control exothermicity, then gradually heated to 50–60°C for 8–12 hours.

Reaction Equation

\text{C}_6\text{H}_5\text{Br} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{H}_2\text{O} $$
Water is removed via azeotropic distillation with the solvent to prevent hydrolysis.

Industrial Scalability

  • Continuous Flow Systems : Larger-scale production uses tubular reactors to maintain temperature control and improve mixing efficiency.

  • Yield : 80–85% under optimized conditions, with the remainder comprising unreacted bromobenzene and trace sulfonic acid .

Purification and Isolation Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis.

Stepwise Purification

  • Solvent Extraction : The crude mixture is partitioned between chloroform and dilute NaOH (5%) to remove acidic impurities .

  • Drying : Anhydrous sodium sulfate is used to eliminate residual moisture.

  • Recrystallization : Ethyl ether or petroleum ether yields crystalline this compound with >99% purity .

Comparative Analysis of Preparation Methods

ParameterThionyl Chloride Method Halogenated Solvent Method
Yield 90–95%80–85%
Reaction Time 4–6 hours8–12 hours
Catalyst Required NoneNaCl
Scalability Laboratory-scaleIndustrial-scale

The thionyl chloride method is preferred for small-scale synthesis due to its simplicity, while the halogenated solvent approach suits bulk production despite longer reaction times.

Research Findings and Challenges

Hydrolysis Mitigation

This compound’s susceptibility to hydrolysis necessitates anhydrous conditions during storage. Silica gel desiccants and amber glass containers are recommended to prolong shelf life .

Alternative Routes

  • Photochemical Sulfonylation : UV irradiation of bromobenzene and sulfuryl chloride (SO₂Cl₂) shows promise but requires further optimization for reproducibility .

  • Microwave-Assisted Synthesis : Reduced reaction times (1–2 hours) have been reported in preliminary studies, though yields remain inconsistent .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Preparation

4-Bromobenzenesulfonyl chloride is synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2_2). The reaction typically occurs under reflux conditions in solvents such as chloroform or dichloromethane, leading to high yields of the desired product.

Organic Synthesis

This compound is primarily used as an activating agent in the synthesis of various organic compounds:

  • Oligonucleotide Synthesis : It plays a significant role in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, facilitating the formation of phosphotriester linkages .
  • Sulfonamide Formation : The compound is employed for the N-protection of amines, yielding sulfonamides that are essential intermediates in the development of biologically active molecules .

Pharmaceutical Chemistry

In pharmaceutical applications, this compound is utilized to synthesize active pharmaceutical ingredients (APIs) and intermediates:

  • Drug Development : It is involved in creating compounds that act on various biological targets, including angiotensin II receptor antagonists, which are vital for managing hypertension.
  • Synthesis of Complex Molecules : The compound is also used in the preparation of other pharmaceuticals by introducing sulfonyl groups into target molecules, enhancing their biological activity .

Materials Science

Recent studies have highlighted its role in improving material properties:

  • Perovskite Solar Cells : this compound has been reported to modify perovskite films, significantly improving their crystal quality and reducing nonradiative recombination. This modification leads to enhanced power conversion efficiency in solar cells .

Case Study 1: Oligonucleotide Synthesis

In a study focused on oligonucleotide synthesis, this compound was used to activate nucleotides for efficient coupling reactions. The resulting oligonucleotides exhibited improved yields and purity compared to traditional methods .

Case Study 2: Perovskite Solar Cells

A recent investigation demonstrated that incorporating this compound into perovskite solar cells resulted in a champion power conversion efficiency of 21.84%. The study showed that this compound effectively passivated surface defects, leading to enhanced device performance over extended periods .

Mechanism of Action

The mechanism of action of 4-bromobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an intermediate to introduce sulfonyl groups into other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following compounds are structurally analogous to 4-bromobenzenesulfonyl chloride, differing by substituents on the aromatic ring:

Physical and Chemical Properties

Property This compound 4-Chlorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl Chloride
Molecular Weight (g/mol) 255.52 ~211 (estimated) ~195 (estimated) 221.62
Melting Point (°C) 76 ~80–82 (literature) ~48–50 (literature) ~91–93 (literature)
Boiling Point (°C) 102–104 (1 × 10⁻³ Torr) N/A N/A N/A
Electron Effect Moderate -I effect (Br) Stronger -I effect (Cl) Strong -I effect (F) Very strong -I, -M (NO₂)

Key Observations :

  • Halogen Substituents : Bromine’s larger atomic size and lower electronegativity compared to chlorine and fluorine result in weaker electron-withdrawing inductive (-I) effects. This impacts reactivity in nucleophilic substitutions .
  • Nitro Group : The nitro group in 4-nitrobenzenesulfonyl chloride exerts a stronger electron-withdrawing effect, enhancing reactivity in reactions like sulfonamide formation .

Nucleophilic Substitution Reactions

  • 4-Bromo Derivative : Moderately reactive due to the bromine’s balance of -I effect and steric bulk. Used in coupling reactions (e.g., palladium-catalyzed cross-couplings) and synthesis of sulfonamides (e.g., Mcl-1 inhibitors with 33–49% yields) .
  • 4-Nitro Derivative : Highly reactive in SN2 reactions due to the nitro group’s strong electron withdrawal, making it a preferred activating agent in oligonucleotide synthesis .
  • 4-Chloro Derivative : More reactive than bromo in nucleophilic substitutions due to chlorine’s stronger -I effect but less bulky than bromo .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-bromobenzenesulfonyl chloride in laboratory settings?

Researchers must use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact, as the compound causes severe burns and eye damage . Work should be conducted in a well-ventilated area, and spills must be contained using absorbent materials. Storage requires a cool (2–8°C), dry environment in sealed containers to prevent decomposition .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm molecular structure (e.g., aromatic proton environments and sulfonyl group integration) .
  • Mass spectrometry (MS) : For molecular weight verification (255.52 g/mol) and fragmentation patterns .
  • Melting point analysis : Consistent with literature values (74–77°C) to assess purity .

Q. How can researchers purify this compound to achieve >98% purity?

Recrystallization from non-polar solvents (e.g., hexane) is effective due to its crystalline nature . Chromatographic methods (e.g., silica gel) may resolve impurities like 4,4'-dibromodiphenyl sulfone, which should be ≤0.2% as per technical specifications .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in palladium-catalyzed desulfitative cross-coupling reactions?

The bromine atom enhances electrophilicity at the sulfonyl group, facilitating oxidative addition with Pd(0) catalysts. In Heck-type reactions, this enables regioselective coupling with alkenes (e.g., styrene) to form E-alkenes in 70–85% yields. The bromine also stabilizes intermediates, allowing retention of the C–Br bond for downstream functionalization .

Q. What experimental conditions optimize this compound as an activating agent in phosphotriester oligonucleotide synthesis?

  • Catalyst : Use mesitylene- or triisopropylbenzenesulfonyl chloride as co-activators to enhance coupling efficiency.
  • Solvent : Anhydrous pyridine or dichloromethane minimizes hydrolysis.
  • Temperature : Reactions at 0–4°C reduce side reactions while maintaining activation of phosphate groups .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonylation reactions?

Discrepancies in yields (e.g., 21% vs. 70–85% in Heck reactions ) arise from variables such as:

  • Substrate electronic effects : Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.
  • Catalyst loading : Pd(OAc)2 at 5 mol% improves turnover compared to lower concentrations.
  • Additives : Bases like K2CO3 mitigate acid byproducts, enhancing stability .

Q. Key Considerations for Experimental Design

  • Hydrolytic Sensitivity : Avoid aqueous solvents; use anhydrous conditions to prevent decomposition into 4-bromobenzenesulfonic acid .
  • Regioselectivity : In cross-couplings, steric effects dominate over electronic effects due to the planar sulfonyl group .
  • Safety : Always include quenching protocols (e.g., sodium bicarbonate) for residual reagent .

Properties

IUPAC Name

4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHZIBWCXYAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059173
Record name Benzenesulfonyl chloride, 4-bromo-
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Molecular Weight

255.52 g/mol
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CAS No.

98-58-8
Record name 4-Bromobenzenesulfonyl chloride
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Record name p-Bromobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name 4-bromobenzenesulphonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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